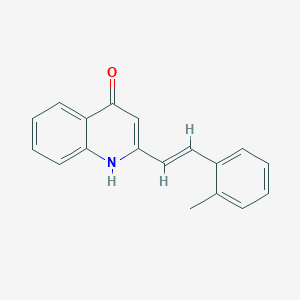![molecular formula C19H26ClNO2 B5460111 2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride](/img/structure/B5460111.png)
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride is a chemical compound with a complex structure that includes a butanol backbone, a methylphenyl group, and a methoxyphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-methylphenylmethanol with 3-bromophenylmethanol under basic conditions to form the intermediate compound. This intermediate is then reacted with butan-1-ol in the presence of a strong base to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The process typically includes the use of high-purity reagents and solvents, as well as advanced purification techniques such as recrystallization and chromatography to obtain the final product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenethylamine: This compound shares a similar methoxyphenyl group and is used in similar applications.
2-Phenylethylamine: Another related compound with a phenylethylamine structure.
4-Methoxybenzyl chloride: Contains a methoxybenzyl group and is used in organic synthesis.
Uniqueness
2-[[3-[(4-Methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
2-[[3-[(4-methylphenyl)methoxy]phenyl]methylamino]butan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2.ClH/c1-3-18(13-21)20-12-17-5-4-6-19(11-17)22-14-16-9-7-15(2)8-10-16;/h4-11,18,20-21H,3,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGFFODJOSBRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCC1=CC(=CC=C1)OCC2=CC=C(C=C2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[5-({[3-(3,5-dimethyl-1-piperidinyl)propyl]amino}sulfonyl)-2-methoxyphenyl]acetamide](/img/structure/B5460034.png)
![cyclohexyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5460040.png)
![N-{(1R)-1-[(2-isobutyl-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)carbonyl]propyl}acetamide](/img/structure/B5460063.png)
![N-ethyl-2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5460072.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B5460077.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-hydroxy-2-methylbenzamide](/img/structure/B5460085.png)

![N-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyridine-7-carboxamide](/img/structure/B5460102.png)
![[3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl]-(5-methylpyridin-3-yl)methanone](/img/structure/B5460107.png)

![2-{2-[(Z)-2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)ethenyl]-6-methoxyphenoxy}-N-(4-fluorophenyl)acetamide](/img/structure/B5460126.png)

![2-[2-(1,3-THIAZOL-5-YL)-1H-1,3-BENZODIAZOL-1-YL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE](/img/structure/B5460138.png)
![5-(2-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-2-oxoethyl)-2-methyl-4(3H)-pyrimidinone](/img/structure/B5460143.png)
